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molecular formula C7H9NO2 B1343117 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one CAS No. 374706-74-8

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one

Cat. No. B1343117
M. Wt: 139.15 g/mol
InChI Key: OLVJDEIZGNBQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071592B2

Procedure details

2-hydroxy-6-methylpyridine-3-carboxylic acid (2 g, 13 mmol) was dissolved in dry THF (80 ml), and this solution was cooled to −70° C. LiAlH4 (32 ml, 32 mmol) was then added over a period of 20 min. The reaction mixture was warmed to room temperature and then was heated at 70° C. for 1 hour. After cooling down to 0° C., the reaction mixture was added H2O (2 mL), 10% NaOH (4 mL) and finally H2O (2 mL). The reaction mixture was stirred at room temperature for 1 hour. NaSO4 (6 g) was added, the mixture was stirred for a further 30 min., filtered and washed with MeOH. The filtrate was concentrated to dryness to give the desired product as a solid (2 g, 100%). LCMS (ES+) m/z 140 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NaSO4
Quantity
6 g
Type
reactant
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([C:8](O)=[O:9])=[CH:6][CH:5]=[C:4]([CH3:11])[N:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[OH:9][CH2:8][C:7]1[C:2](=[O:1])[NH:3][C:4]([CH3:11])=[CH:5][CH:6]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=NC(=CC=C1C(=O)O)C
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Four
Name
NaSO4
Quantity
6 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 70° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 30 min.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC=1C(NC(=CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 110.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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